![molecular formula C19H23N3O2S B3005971 2-(4-(dimethylamino)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 441291-09-4](/img/structure/B3005971.png)
2-(4-(dimethylamino)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-(dimethylamino)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide" is a derivative of thiophene, a sulfur-containing heterocycle. The molecule is part of a broader class of compounds that have been synthesized and evaluated for various biological activities, including antiarrhythmic, serotonin antagonist, antianxiety, antimicrobial, and cytotoxic activities . These compounds are structurally characterized by the presence of a tetrahydrobenzo[b]thiophene moiety, which is a common scaffold in medicinal chemistry due to its potential therapeutic properties.
Synthesis Analysis
The synthesis of thiophene derivatives typically involves initial reactions with various organic reagents. For instance, a series of novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile . Similarly, azomethine derivatives were synthesized by reacting aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol . These methods demonstrate the versatility of thiophene derivatives in chemical synthesis and their potential for generating a wide array of biologically active compounds.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is confirmed using various spectroscopic techniques such as IR, 1H NMR, MS, and elemental analysis . The dihedral angles between the thiophene ring and other substituents, as well as the presence of intramolecular hydrogen bonds, can influence the biological activity of these compounds . The structure-activity relationship is a key area of study, as modifications to the thiophene core and its substituents can significantly alter the pharmacological properties of the derivatives.
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, the reaction of 2-benzamido-4,5-dihydro-3-thiophene carbonitriles with cyanomethylene compounds has been explored, leading to the formation of different substituted acetates and propanedinitriles . These reactions are monitored by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), which are essential for ensuring the purity and correct structure of the synthesized compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic applications. The purity of these compounds is often assessed using HPLC, with some derivatives achieving purities greater than 95% . The presence of positional disorder in some derivatives, as observed in the crystal structure, can also affect their physical properties and, consequently, their biological activity .
Mécanisme D'action
While the specific mechanism of action for your compound is not available, thiophene derivatives are known for their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Orientations Futures
Propriétés
IUPAC Name |
2-[[4-(dimethylamino)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-22(2)13-10-8-12(9-11-13)18(24)21-19-16(17(20)23)14-6-4-3-5-7-15(14)25-19/h8-11H,3-7H2,1-2H3,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEVCFNBUPESQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


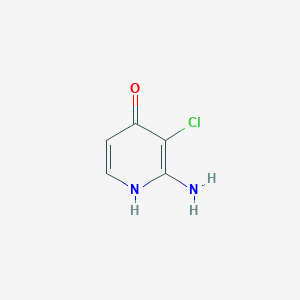
![2-[4-(Morpholine-4-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B3005892.png)
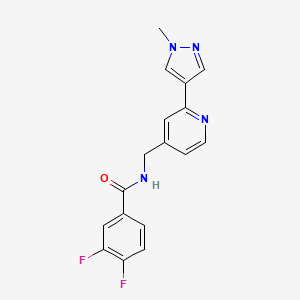
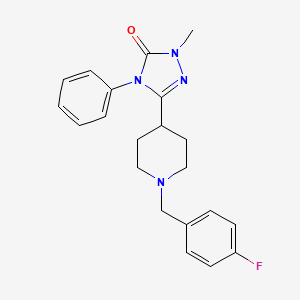
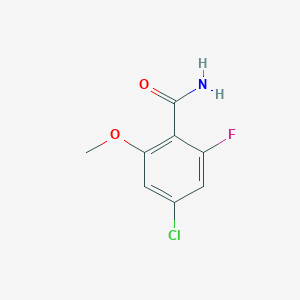
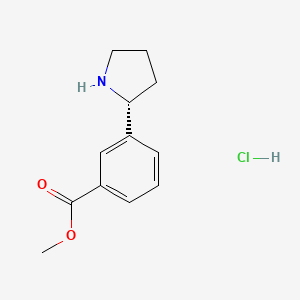

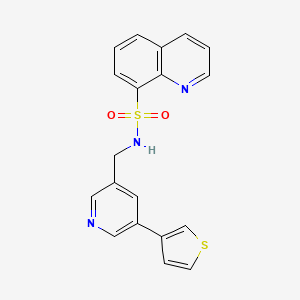
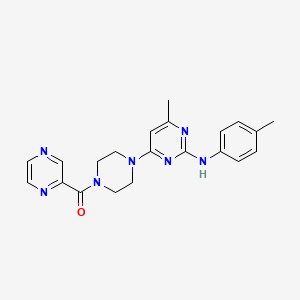
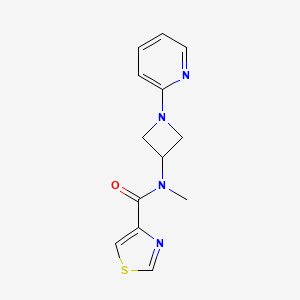
![Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B3005909.png)

